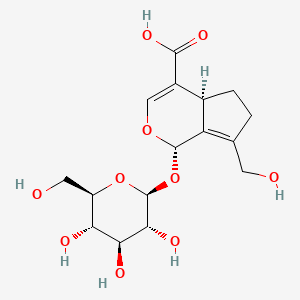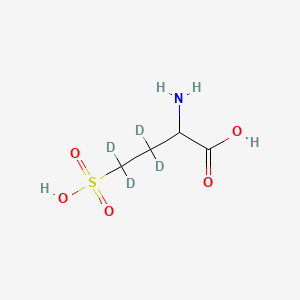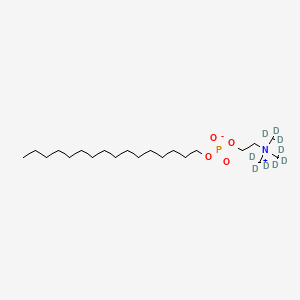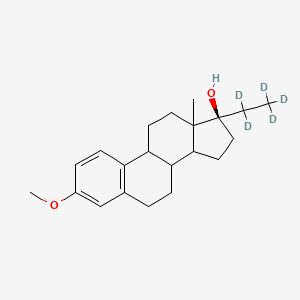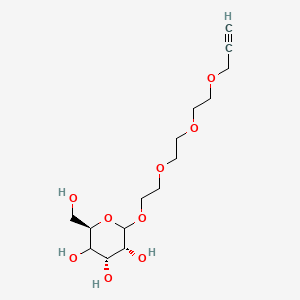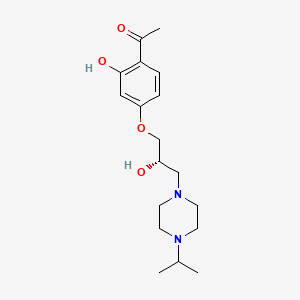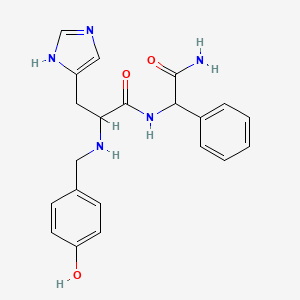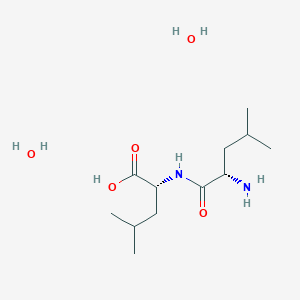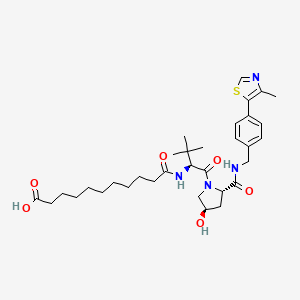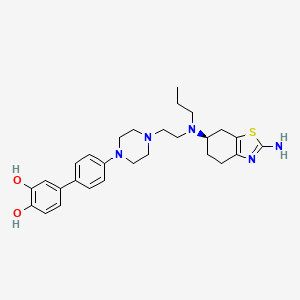
Tau-aggregation-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tau-aggregation-IN-1 is a small molecule inhibitor specifically designed to prevent the aggregation of tau proteins. Tau proteins are associated with neurodegenerative diseases such as Alzheimer’s disease and other tauopathies. The aggregation of tau proteins leads to the formation of neurofibrillary tangles, which are a hallmark of these diseases. This compound aims to inhibit this aggregation process, thereby potentially providing therapeutic benefits for patients suffering from these conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tau-aggregation-IN-1 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes:
Formation of the Core Structure: This involves the use of starting materials such as aromatic compounds, which undergo a series of reactions including nitration, reduction, and cyclization.
Functional Group Introduction: Various functional groups are introduced through reactions such as halogenation, alkylation, and acylation.
Purification: The final product is purified using techniques such as recrystallization and chromatography to ensure high purity and yield.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound is optimized to maximize yield and minimize costs. This involves:
Optimization of Reaction Conditions: Parameters such as temperature, pressure, and solvent choice are optimized.
Use of Catalysts: Catalysts are employed to increase reaction rates and improve yields.
Automation: Automated systems are used to control reaction conditions and monitor progress, ensuring consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Tau-aggregation-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may affect its activity.
Reduction: Reduction reactions can be used to modify the functional groups on the molecule.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can be used to introduce or replace functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Solvents: Solvents like dichloromethane, ethanol, and water are commonly used depending on the reaction.
Major Products
The major products formed from these reactions include various derivatives of this compound, which may have different biological activities and properties.
Applications De Recherche Scientifique
Tau-aggregation-IN-1 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the mechanisms of tau protein aggregation and to develop new inhibitors.
Biology: In biological research, it is used to investigate the role of tau aggregation in neurodegenerative diseases.
Medicine: Clinically, it holds potential as a therapeutic agent for treating tauopathies by preventing tau aggregation.
Industry: In the pharmaceutical industry, it is used in the development of new drugs targeting tau-related diseases.
Mécanisme D'action
Tau-aggregation-IN-1 exerts its effects by binding to specific sites on the tau protein, preventing it from aggregating into neurofibrillary tangles. The molecular targets include the microtubule-binding regions of tau, which are crucial for its aggregation. By inhibiting these interactions, this compound disrupts the aggregation pathway, thereby reducing the formation of toxic aggregates.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methylene Blue: Another tau aggregation inhibitor that has been studied for its potential therapeutic effects.
Leucomethylene Blue: A reduced form of methylene blue with similar inhibitory properties.
LMTX: A derivative of methylene blue that has shown promise in clinical trials.
Uniqueness
Tau-aggregation-IN-1 is unique in its high specificity and potency in inhibiting tau aggregation. Unlike other compounds, it has been designed to target specific regions of the tau protein, making it more effective in preventing aggregation. Additionally, its chemical structure allows for better bioavailability and stability, enhancing its potential as a therapeutic agent.
Conclusion
This compound represents a significant advancement in the field of neurodegenerative disease research. Its ability to inhibit tau aggregation makes it a promising candidate for the development of new therapies for tauopathies. Further research and development are needed to fully realize its potential and bring it to clinical use.
Propriétés
Formule moléculaire |
C28H37N5O2S |
|---|---|
Poids moléculaire |
507.7 g/mol |
Nom IUPAC |
4-[4-[4-[2-[[(6R)-2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]-propylamino]ethyl]piperazin-1-yl]phenyl]benzene-1,2-diol |
InChI |
InChI=1S/C28H37N5O2S/c1-2-11-32(23-8-9-24-27(19-23)36-28(29)30-24)15-12-31-13-16-33(17-14-31)22-6-3-20(4-7-22)21-5-10-25(34)26(35)18-21/h3-7,10,18,23,34-35H,2,8-9,11-17,19H2,1H3,(H2,29,30)/t23-/m1/s1 |
Clé InChI |
IGXNQKRXZZPFHF-HSZRJFAPSA-N |
SMILES isomérique |
CCCN(CCN1CCN(CC1)C2=CC=C(C=C2)C3=CC(=C(C=C3)O)O)[C@@H]4CCC5=C(C4)SC(=N5)N |
SMILES canonique |
CCCN(CCN1CCN(CC1)C2=CC=C(C=C2)C3=CC(=C(C=C3)O)O)C4CCC5=C(C4)SC(=N5)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[[(4-Fluorophenyl)methyl]amino]-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one-d4](/img/structure/B12407202.png)
